molecular formula C23H21ClFN5O3 B2818907 2-(6-benzyl-1-ethyl-3-methyl-5,7-dioxo-1,5,6,7-tetrahydro-4H-pyrazolo[4,3-d]pyrimidin-4-yl)-N-(3-chloro-4-fluorophenyl)acetamide CAS No. 1358328-73-0

2-(6-benzyl-1-ethyl-3-methyl-5,7-dioxo-1,5,6,7-tetrahydro-4H-pyrazolo[4,3-d]pyrimidin-4-yl)-N-(3-chloro-4-fluorophenyl)acetamide

Cat. No. B2818907
CAS RN: 1358328-73-0
M. Wt: 469.9
InChI Key: YSXRCBYMIQAXEU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of a compound involves a series of chemical reactions that lead to the formation of the desired product. The synthesis pathway can vary depending on the starting materials and the conditions under which the reactions are carried out .


Molecular Structure Analysis

Molecular structure analysis often involves techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These techniques can provide information about the arrangement of atoms within the molecule and the types of bonds present .


Chemical Reactions Analysis

This involves studying the reactions that the compound can undergo. This can include reactions with other compounds or decomposition reactions. The products of these reactions can provide information about the structure and properties of the original compound .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, boiling point, solubility in various solvents, and reactivity with common reagents .

Scientific Research Applications

Synthesis and Structural Analysis

  • Research shows the synthesis of compounds similar to 2-(6-benzyl-1-ethyl-3-methyl-5,7-dioxo-1,5,6,7-tetrahydro-4H-pyrazolo[4,3-d]pyrimidin-4-yl)-N-(3-chloro-4-fluorophenyl)acetamide. These compounds involve complex cyclocondensation and acylation processes, contributing to the development of novel heterocyclic compounds (Tolkunov et al., 2013).

Radiolabeled Compounds for Neurodegenerative Disorders

  • Substituted pyrazolo[1,5-a]pyrimidines, structurally related to the query compound, have been synthesized and evaluated for their affinity for peripheral benzodiazepine receptors. These compounds show potential as imaging agents for neurodegenerative disorders (Fookes et al., 2008).

Anti-inflammatory Applications

  • Derivatives of N-(3-chloro-4-fluorophenyl)-2-(4-oxo-2-thioxothiazolidin-3-yl)acetamides, which are structurally similar, have shown significant anti-inflammatory activity. This suggests the potential of the query compound in anti-inflammatory applications (Sunder & Maleraju, 2013).

Anticancer and Anti-5-Lipoxygenase Agents

  • Novel pyrazolopyrimidines derivatives, related to the query compound, have been synthesized and tested for their anticancer and anti-5-lipoxygenase activities, indicating the potential of the query compound in cancer therapy (Rahmouni et al., 2016).

In Vitro Cytotoxic Activity

  • Certain 2-[3-Phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide derivatives, structurally similar to the query compound, have shown in vitro cytotoxic activity against cancer cell lines. This suggests a potential application in cancer research (Al-Sanea et al., 2020).

Antimicrobial and Anti-Proliferative Activities

  • Novel pyrazolo[5,1-c][1, 2, 4]triazine-3-carboxamide derivatives have been studied for their antimicrobial activity and antitumor activity against breast and liver cancer cells, indicating similar potential applications for the query compound (Fahim et al., 2021).

Mechanism of Action

The mechanism of action is particularly relevant for compounds that have biological activity. It involves studying how the compound interacts with biological systems, such as cells or enzymes .

Safety and Hazards

The safety and hazards associated with a compound are determined by studying its toxicity, flammability, and environmental impact. This information is important for handling and disposing of the compound safely .

Future Directions

Future directions could involve further studies to better understand the compound’s properties or to find new applications for it. This could involve developing new synthesis methods, studying its reactions under different conditions, or investigating its potential uses in fields such as medicine or materials science .

properties

IUPAC Name

2-(6-benzyl-1-ethyl-3-methyl-5,7-dioxopyrazolo[4,3-d]pyrimidin-4-yl)-N-(3-chloro-4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21ClFN5O3/c1-3-30-21-20(14(2)27-30)28(13-19(31)26-16-9-10-18(25)17(24)11-16)23(33)29(22(21)32)12-15-7-5-4-6-8-15/h4-11H,3,12-13H2,1-2H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSXRCBYMIQAXEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=N1)C)N(C(=O)N(C2=O)CC3=CC=CC=C3)CC(=O)NC4=CC(=C(C=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21ClFN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(6-benzyl-1-ethyl-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(3-chloro-4-fluorophenyl)acetamide

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